![molecular formula C14H19NO2 B13059098 Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate](/img/structure/B13059098.png)
Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate
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Overview
Description
Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of an ethyl ester group, an aminophenyl group, and a cyclopentane ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate typically involves the reaction of 4-aminophenylcyclopentanecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate: This compound has a nitro group instead of an amino group, leading to different chemical reactivity and biological activity.
Mthis compound: The methyl ester analog has different physical properties and may exhibit different biological activities.
Ethyl 1-(4-aminophenyl)cyclohexane-1-carboxylate: The cyclohexane analog has a different ring size, affecting its chemical and biological properties.
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyclopentane ring substituted with an ethyl ester and an amino group on the phenyl ring, which contributes to its biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of various proteins by binding to their active sites, influencing biochemical pathways critical for cellular functions.
Key Mechanisms:
- Enzyme Inhibition: The compound has demonstrated potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Interaction: It may interact with neurotransmitter receptors, affecting signaling pathways related to pain and inflammation.
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
Activity Type | Description |
---|---|
Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines, potentially useful in treating inflammatory diseases. |
Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |
Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. |
Anticancer | Shows cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy development. |
Case Study 1: Anti-inflammatory Activity
In a recent study, this compound was tested for its anti-inflammatory properties using a rat model. The results indicated a significant reduction in edema and inflammatory markers when administered at doses of 10 mg/kg body weight. The compound's mechanism involved the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammation .
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer efficacy of this compound on human breast cancer cell lines (MCF-7). The study revealed an IC50 value of approximately 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin . Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications to the cyclopentane ring and variations in the amino group can significantly alter the biological activity of this compound. For instance:
- Substituent Variations: Altering the position or nature of substituents on the phenyl ring enhances anti-inflammatory activity.
- Ring Modifications: Cyclopentane derivatives with additional functional groups have shown improved anticancer properties.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 1-(4-aminophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(9-3-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10,15H2,1H3 |
InChI Key |
ODFADFYUPBFWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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